3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
Overview
Description
3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound featuring a bromophenyl group, an oxadiazole ring, and a furanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Furanone Ring: This step involves cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the furanone moiety.
Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the furanone moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone
- 3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone
Uniqueness
The presence of the bromophenyl group in 3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can significantly influence the compound’s reactivity and binding properties.
Properties
IUPAC Name |
3-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S/c13-8-3-1-2-7(6-8)10-14-15-12(18-10)19-9-4-5-17-11(9)16/h1-3,6,9H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEGCGKUCFDNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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